Tetrahydro Curcumin-d6

Descripción

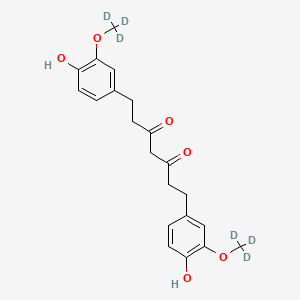

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H24O6 |

|---|---|

Peso molecular |

378.4 g/mol |

Nombre IUPAC |

1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |

InChI |

InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |

Clave InChI |

LBTVHXHERHESKG-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC([2H])([2H])[2H])O |

SMILES canónico |

COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |

Origen del producto |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Tetrahydro Curcumin D6

Established Approaches for Deuterium (B1214612) Incorporation

The introduction of deuterium into the Tetrahydro Curcumin (B1669340) structure can be achieved through several established methods. These approaches primarily involve either the use of deuterated starting materials or direct hydrogen-deuterium exchange reactions.

Hydrogen-Deuterium Exchange Reactions in Tetrahydro Curcumin Synthesis

Hydrogen-deuterium (H-D) exchange reactions represent a versatile strategy for the introduction of deuterium into organic molecules. In the context of Tetrahydro Curcumin-d6 synthesis, this can be approached by performing the reduction of Curcumin in a deuterium-rich environment. The synthesis of deuterated analogs of Curcumin, such as [d6]Curcumin, has been described where the deuterium labels are incorporated into the methoxy (B1213986) groups of the vanillin-derived moieties researchgate.net. This is achieved by using deuterated methylating agents during the synthesis of the vanillin precursor researchgate.net. Once [d6]Curcumin is obtained, it can be subsequently reduced to this compound.

Alternatively, direct H-D exchange on the Tetrahydro Curcumin molecule itself can be explored. Catalytic systems, often employing transition metals like palladium, can facilitate the exchange of hydrogen atoms for deuterium from a deuterium source such as deuterium oxide (D₂O) mdpi.comresearchgate.net. While specific literature detailing this direct exchange on Tetrahydro Curcumin is not abundant, the general principles of H-D exchange suggest that protons in certain positions, such as those alpha to the carbonyl groups, could be susceptible to exchange under appropriate catalytic conditions.

Large-Scale Deuteration Techniques for Research Production

For the production of this compound in quantities suitable for extensive research, scalable and efficient deuteration techniques are necessary. One viable approach for large-scale synthesis involves the catalytic hydrogenation of [d6]Curcumin nih.gov. The synthesis of the [d6]Curcumin precursor can be optimized for larger scales researchgate.net.

Continuous-flow hydrogenation reactors offer a modern and scalable solution for such reductions researchgate.net. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to high conversion rates and cleaner reaction profiles. The use of a fixed-bed catalyst in a continuous-flow system can also simplify product purification and catalyst recycling, making the process more economical and efficient for large-scale production. Furthermore, methods for large-scale extraction and purification of the starting material, Curcumin, have been developed, which can be adapted for the deuterated analog biointerfaceresearch.com. A patent has mentioned the deuteration of Tetrahydrocurcumin (B193312) as a strategy to delay glucuronidation and thereby improve its metabolic half-life, indicating an interest in scalable production methods for deuterated analogs google.com.

Novel Synthetic Routes and Derivative Creation for Academic Research

Beyond the established methods of its synthesis, ongoing research focuses on developing novel synthetic pathways and creating derivatives of this compound to explore its structure-activity relationships (SAR).

Catalytic Reduction of Curcumin to this compound

The catalytic reduction of the olefinic double bonds in the Curcumin backbone is the most direct route to obtaining Tetrahydro Curcumin. This transformation can be effectively applied to [d6]Curcumin to yield this compound. Various catalytic systems have been reported for the hydrogenation of Curcumin, which are directly applicable to its deuterated counterpart.

Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this reduction nih.govisca.me. The reaction is typically carried out under a hydrogen (or deuterium gas for further labeling possibilities) atmosphere in a suitable solvent. Studies have investigated the kinetics of this hydrogenation, revealing that the reaction proceeds efficiently to yield Tetrahydrocurcuminoids isca.me. Other catalysts, such as platinum-iron-nickel hydroxide composite nanoparticles, have also been reported to facilitate the reduction of Curcumin at room temperature, offering a potentially milder and more efficient alternative google.com.

| Catalyst | Substrate | Product | Key Features |

| 10% Pd/C | Curcumin | Tetrahydrocurcumin | Widely used, efficient reduction of double bonds nih.govisca.me. |

| Platinum-iron-nickel hydroxide composite nanoparticles | Curcumin | Tetrahydrocurcumin | Room temperature reaction, high yield google.com. |

Derivatization Strategies for Structure-Activity Relationship Studies (e.g., Steglich Esterification, Click Chemistry)

To investigate the structure-activity relationships of Tetrahydro Curcumin, its derivatization at various functional groups is a common strategy. These modifications can alter the compound's physicochemical properties, such as solubility and bioavailability, and modulate its biological activity. The same derivatization strategies can be applied to this compound for use in metabolic and mechanistic studies of the derivatives.

Steglich Esterification: The phenolic hydroxyl groups of Tetrahydro Curcumin offer convenient handles for derivatization. Steglich esterification is a mild and efficient method for forming ester linkages under the catalysis of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) organic-chemistry.org. This reaction has been successfully employed to synthesize a series of Tetrahydro Curcumin derivatives by reacting it with various carboxylic acids nih.govresearchgate.net. These modifications on the phenolic rings can significantly impact the molecule's biological properties dntb.gov.uadoaj.org.

Click Chemistry: The introduction of alkyne or azide functionalities onto the Tetrahydro Curcumin scaffold opens up the possibility of utilizing "click chemistry" for derivatization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that allows for the facile connection of molecular building blocks nih.gov. Researchers have prepared new derivatives of Tetrahydrocurcumin using this approach to create triazole-containing compounds for antitumor activity screening researchgate.netcihanuniversity.edu.iq. This strategy provides a modular and efficient way to generate diverse libraries of this compound derivatives for comprehensive SAR studies.

| Derivatization Method | Functional Group Targeted | Purpose |

| Steglich Esterification | Phenolic hydroxyl groups | Synthesis of ester derivatives to study effects on biological activity nih.govresearchgate.net. |

| Click Chemistry | Introduced alkyne/azide groups | Creation of triazole-linked derivatives for SAR studies researchgate.netcihanuniversity.edu.iq. |

Advanced Analytical Characterization and Quantification of Tetrahydro Curcumin D6 in Research

Spectrometric Applications in Academic Research

Spectrometric techniques are fundamental in the bioanalysis of curcuminoids, and Tetrahydro Curcumin-d6 plays a pivotal role in ensuring the accuracy and precision of these measurements.

The primary application of this compound in research is its use as an internal standard (IS) in mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). caymanchem.com An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects and matrix suppression, but is distinguishable by its mass-to-charge ratio (m/z). This compound fulfills these criteria for the quantification of Tetrahydrocurcumin (B193312) and other curcuminoids.

In LC-MS/MS analyses, this compound is added to samples at a known concentration before sample preparation. nih.gov This allows for the correction of analyte loss during extraction and accounts for variations in instrument response. For instance, a validated HPLC-MS/MS method was developed for the simultaneous quantification of curcumin (B1669340), its metabolites, and piperine (B192125), utilizing Tetrahydrocurcumin-d6 as one of the stable isotope-labeled internal standards. nih.gov The use of a specific deuterated internal standard for each analyte, including Tetrahydrocurcumin-d6 for Tetrahydrocurcumin, is crucial for achieving acceptable accuracy and precision in complex biological matrices. nih.gov The distinct m/z values of the analyte and the deuterated standard enable precise quantification through Multiple Reaction Monitoring (MRM), a highly selective and sensitive MS/MS technique. nih.gov

Table 1: Mass Spectrometry Parameters for Curcuminoids

| Compound | Ion Transition (m/z) | Ion Mode |

| Tetrahydrocurcumin (THC) | 371.2 / 235.1 | Negative |

| Curcumin | 367.4 / 149.1 | Negative |

| Demethoxycurcumin (DMC) | 337.3 / 216.9 | Negative |

| Bisdemethoxycurcumin (BDMC) | 307.5 / 186.8 | Negative |

| Curcumin-d6 (IS) | 374.4 / Varies | N/A |

| This compound (IS) | 378.4 / Varies | N/A |

| Note: Data synthesized from multiple research findings for illustrative purposes. nih.govnih.gov |

This compound is instrumental in the qualitative and quantitative bioanalysis of curcuminoids in various biological samples, including plasma, urine, and feces. nih.gov A robust HPLC-MS/MS method has been developed and validated for the simultaneous analysis of curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetrahydrocurcumin, and piperine in these human matrices. nih.gov

The method involves a straightforward liquid-liquid extraction of the analytes and the internal standard from the biological matrix. nih.gov This validated method demonstrated high sensitivity, with a lower limit of quantification (LLOQ) in the low nanomolar range (1 to 5 nM) for all compounds. nih.gov The linear range for quantification was established between 2 and 400 nM. nih.gov The use of Tetrahydrocurcumin-d6 as an internal standard ensures the reliability of pharmacokinetic studies by providing accurate measurements of Tetrahydrocurcumin concentrations over time. nih.govnih.gov This is essential for understanding the absorption, distribution, metabolism, and excretion of curcumin and its metabolites. nih.gov

Chromatographic and Spectroscopic Methodologies for Research Purity and Identity

A combination of chromatographic and spectroscopic techniques is employed to ensure the purity, confirm the identity, and elucidate the structural characteristics of this compound for research purposes.

The separation of deuterated and non-deuterated curcuminoids is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov Method optimization is crucial for achieving good peak shape, resolution, and sensitivity. Key parameters that are optimized include the stationary phase (column), mobile phase composition, and gradient elution.

Commonly used columns are C18 columns, which provide effective separation of the relatively nonpolar curcuminoids. nih.govmdpi.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution containing a modifier like formic acid or acetic acid to control pH and improve peak shape. nih.govnih.govresearchgate.netbohrium.com For instance, one method utilized a linear gradient of 50–95% methanol in 0.1% formic acid. nih.gov However, research has shown that acidic mobile phases can sometimes lead to poor chromatographic performance, such as peak fronting or splitting, for Tetrahydrocurcumin. nih.govresearchgate.net To address this, alternative methods using basic mobile phases have been developed, which can improve peak shape and enhance detection sensitivity in the negative ionization mode of mass spectrometry. researchgate.net

Table 2: Example of Optimized Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18 (150×4 mm, 5 μm) |

| Mobile Phase | A: 0.1% Orthophosphoric Acid; B: Acetonitrile |

| Gradient | Isocratic (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 425 nm |

| Note: These are example parameters; specific conditions vary between studies. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of this compound. nih.gov Techniques such as ¹H NMR and ¹³C NMR, along with two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC), are used to confirm the molecular structure and verify the position of the deuterium (B1214612) labels. nih.govnih.govsemanticscholar.org

Furthermore, NMR is critical for studying the tautomeric equilibrium of Tetrahydro Curcumin in solution. nih.gov Similar to curcumin, Tetrahydrocurcumin exists as a mixture of keto and enol tautomers due to its β-dicarbonyl moiety. researchgate.netsemanticscholar.org NMR studies have demonstrated that in solution, the enol form is predominant. nih.gov The analysis of NMR spectra in various solvents, such as DMSO-d6, provides detailed information about the conformational and tautomeric state of the molecule, which can influence its biological activity. nih.govnih.gov The hydrogenation of curcumin to tetrahydrocurcumin results in distinct changes in the NMR spectrum, providing a clear method to follow the reaction and confirm the structure of the product. researchgate.netelsevierpure.com

UV-Visible spectrophotometry is a simple, rapid, and economical method used for the quantitative determination of Tetrahydro Curcumin in solution and for assessing its stability. researchgate.netinformativejournals.com The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

To perform the analysis, a solution of Tetrahydro Curcumin is scanned across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). informativejournals.com For Tetrahydrocurcumin, the λmax is typically found to be around 280 nm in methanol. researchgate.netinformativejournals.com The method is validated according to ICH guidelines for parameters such as linearity, accuracy, and precision. researchgate.net Linearity is established by creating a calibration curve over a specific concentration range (e.g., 2-12 µg/mL). researchgate.net Stability studies using UV-Vis spectrophotometry have shown that the stability of curcuminoids, including Tetrahydrocurcumin, is pH-dependent. rjptonline.orgchula.ac.th To enhance stability in certain aqueous media for analytical purposes, surfactants like Tween 80 may be added. rjptonline.orgrjptonline.org

Table 3: Validation Parameters for UV-Visible Spectrophotometric Method for Tetrahydrocurcumin

| Parameter | Result |

| λmax | 280 nm (in Methanol) |

| Linearity Range | 2-12 µg/mL |

| Correlation Coefficient (r²) | 0.9975 |

| % Recovery (Accuracy) | 97.81 - 101.39% |

| Note: Data from a specific method validation study. researchgate.net |

Analytical Method Validation in Research Laboratory Settings

In the landscape of advanced chemical research, the validation of analytical methods is a critical process to ensure that measurements are reliable, reproducible, and accurate. For isotopically labeled compounds such as Tetrahydrocurcumin-d6, this validation is fundamental to its application in quantitative analysis, particularly when used as an internal standard. The validation process encompasses several key parameters, including linearity, accuracy, and sensitivity, which collectively define the performance of a research assay.

Assessment of Linearity, Accuracy, and Sensitivity for Research Assays

The validation of analytical methods for quantifying curcuminoids, including tetrahydrocurcumin (THC), relies heavily on establishing key performance metrics. While data for Tetrahydrocurcumin-d6 as a primary analyte is not the common focus, its use as an internal standard is pivotal in achieving high-quality validation for the non-deuterated compound. The principles of validation applied to THC assays are directly relevant to understanding the performance expectations of methods employing its deuterated analogue.

Linearity: An analytical method's linearity is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. In the analysis of THC using High-Performance Liquid Chromatography (HPLC), linearity has been demonstrated over concentration ranges of 4 to 60 μg/mL, with a coefficient of determination (R²) of 0.9998, indicating a strong linear relationship. Another study using an ultra-high-performance liquid chromatographic (UHPLC) method established linearity in the range of 0.4–12 μg/mL with a coefficient of determination (r²) greater than 0.995. For HPLC methods designed for plasma and urine analysis, linear performance has been shown from 0.050 to 6.0 µg/mL in plasma and 0.060 to 6.0 µg/mL in urine. A highly sensitive HPLC-MS/MS method demonstrated a linear range between 2 and 400 nM for THC in various biological matrices.

Accuracy: Accuracy reflects the closeness of the mean of a set of measurements to the actual or true value. It is often assessed through recovery studies. For THC, HPLC methods have demonstrated accuracy, in terms of percent recovery, between 98.23% and 99.99%. The UHPLC method reported a %recovery in the range of 98.9–104.2%. Furthermore, an HPLC method for plasma and urine analysis showed an average recovery of greater than 98.5%. These high recovery rates indicate minimal matrix effects and efficient extraction, which is often facilitated by the use of a stable internal standard like Tetrahydrocurcumin-d6.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. A developed UV-Spectrophotometric method reported an LOD of 0.68 µg/ml and an LOQ of 2.07 µg/ml for THC. A more sensitive UHPLC method found the LOD and LOQ to be 0.25 μg/mL and 0.40 μg/mL, respectively. Advanced HPLC-MS/MS methods achieve even greater sensitivity, with a Lower Limit of Quantitation (LLOQ) for THC ranging from 1 to 5 nM in plasma, urine, and feces.

The following table summarizes the validation parameters for analytical methods used in the quantification of Tetrahydrocurcumin, where Tetrahydrocurcumin-d6 would serve as an ideal internal standard.

| Parameter | Method | Matrix | Range | Key Finding |

| Linearity | HPLC | Bulk Drug | 4 - 60 μg/mL | R² = 0.9998 |

| Linearity | UHPLC | Not Specified | 0.4 - 12 μg/mL | r² > 0.995 |

| Linearity | HPLC-MS/MS | Plasma, Urine, Feces | 2 - 400 nM | Linear quantification range |

| Accuracy | HPLC | Bulk Drug | Not Specified | % Recovery: 98.23 - 99.99% |

| Accuracy | UHPLC | Not Specified | Not Specified | % Recovery: 98.9 - 104.2% |

| Accuracy | HPLC | Plasma, Urine | Not Specified | Average Recovery > 98.5% |

| Sensitivity | UHPLC | Not Specified | Not Specified | LOD: 0.25 μg/mL, LOQ: 0.40 μg/mL |

| Sensitivity | UV-Spectrophotometry | Not Specified | Not Specified | LOD: 0.68 µg/ml, LOQ: 2.07 µg/ml |

| Sensitivity | HPLC-MS/MS | Plasma, Urine, Feces | Not Specified | LLOQ: 1 - 5 nM |

Role in Analytical Method Development and Quality Control for Research Standards

Tetrahydrocurcumin-d6 plays a crucial role in the development of robust analytical methods and serves as a vital quality control standard in research. Its primary function is as an internal standard (IS) in chromatographic techniques, particularly in liquid chromatography-mass spectrometry (LC-MS).

Analytical Method Development: During the development of quantitative assays, numerous challenges such as sample loss during preparation, variability in instrument injection volume, and fluctuations in mass spectrometer response must be addressed. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, but is mass-distinguishable. Tetrahydrocurcumin-d6, being a stable, isotopically labeled version of THC, fits this role perfectly. It mimics the behavior of the endogenous THC through the entire analytical process, from extraction to ionization. By adding a known concentration of Tetrahydrocurcumin-d6 to every sample, standard, and blank at the beginning of the sample preparation process, any loss or variation affecting the target analyte will also proportionally affect the internal standard. The final measurement is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out procedural variations and leads to a more accurate and precise quantification of THC.

Quality Control for Research Standards: In research settings, maintaining the quality and consistency of analytical measurements over time is paramount. Tetrahydrocurcumin-d6 is used as a quality control (QC) standard to ensure the reliability of an assay. Its consistent response provides a benchmark against which the performance of the analytical system can be judged. Any significant deviation in the internal standard's signal can indicate a problem with the sample preparation, the chromatographic separation, or the mass spectrometer's performance. This allows researchers to identify and rectify issues before they compromise the integrity of the study data. The stability of deuterated standards like Tetrahydrocurcumin-d6 makes them more reliable for long-term studies compared to other, potentially less stable, chemical analogues. The use of such standards is integral to adhering to the rigorous guidelines for analytical method validation, such as those from the International Conference on Harmonisation (ICH).

The table below outlines key aspects of analytical methods where a deuterated internal standard like Tetrahydrocurcumin-d6 is essential.

| Method Aspect | Technique | Role of Tetrahydrocurcumin-d6 (as Internal Standard) | Benefit in Research |

| Quantification | LC-MS/MS | Corrects for variations in analyte recovery during sample preparation (e.g., liquid-liquid extraction). | Improves accuracy and precision of concentration measurements. |

| Injection Variability | HPLC, UHPLC, LC-MS | Normalizes for inconsistencies in the volume of sample injected into the instrument. | Enhances the reproducibility and reliability of the results. |

| Ionization Efficiency | LC-MS/MS | Compensates for matrix effects that can suppress or enhance the analyte's signal in the mass spectrometer. | Increases the robustness of the method across different biological matrices like plasma and urine. |

| System Suitability | All chromatographic methods | Used as a component of system suitability tests to ensure the analytical system is performing correctly before running samples. | Provides quality control and assurance for the entire analytical run. |

Investigative Pharmacokinetics and Metabolic Disposition of Tetrahydro Curcumin D6 in Pre Clinical Models

Absorption and Distribution Dynamics in Experimental Systems

The absorption and distribution of a compound are critical determinants of its therapeutic efficacy. In the context of deuterated curcuminoids, these processes are of particular interest due to the notoriously low bioavailability of their non-deuterated counterparts.

While direct comparative bioavailability studies for Tetrahydro Curcumin-d6 are not extensively detailed in the available literature, inferences can be drawn from studies on its non-deuterated analogue, tetrahydrocurcumin (B193312) (THC). Curcumin (B1669340) itself has poor oral bioavailability due to rapid metabolism and systemic elimination. nih.govnih.govcurcuminoids.com Its metabolite, THC, is considered to be a more bioavailable form in vivo. researchgate.netbohrium.com

Formulation strategies have been shown to significantly enhance the bioavailability of curcumin and its metabolites. For instance, a dispersible, oleoresin-based turmeric formulation demonstrated a 31-fold higher relative bioavailability for total THC compared to a standard 95% curcuminoid mixture (C-95). nih.gov Another study comparing different curcumin formulations found that a formulation with a hydrophilic carrier, cellulosic derivatives, and natural antioxidants resulted in the highest plasma concentrations of THC. nih.gov

The principle of deuteration suggests that replacing hydrogen with deuterium (B1214612) can extend the time the active drug species spends in plasma, potentially increasing its effectiveness. dntb.gov.ua This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down the rate of metabolic processes that involve the cleavage of this bond. juniperpublishers.comnih.gov Therefore, it is hypothesized that this compound would exhibit enhanced bioavailability compared to non-deuterated THC, although direct experimental data is needed for confirmation.

Table 1: Comparative Bioavailability of a Dispersible Oleoresin-Based Turmeric Formulation (CURCUGEN) vs. Standard 95% Curcuminoids (C-95) for Total Tetrahydrocurcumin (THC)

| Formulation | Relative Bioavailability Enhancement for Total THC |

|---|---|

| CURCUGEN | 31-fold higher than C-95 nih.gov |

Preclinical studies in animal models provide valuable insights into the tissue distribution of curcumin and its metabolites. Following intravenous administration of curcumin in mice, both curcumin and THC were detected in the liver, while only curcumin and another metabolite, dihydrocurcumin (B1670591) (DHC), were found in the kidney. Notably, only curcumin was able to be detected in the brain. nih.gov

In Beagle dogs infused with a liposomal formulation of curcumin (Lipocurc™), both curcumin and THC were extensively distributed in various tissues. iiarjournals.org The highest concentrations of curcumin were observed in the lungs and liver. iiarjournals.orgnih.gov Interestingly, prolonged infusion times led to substantially increased tissue levels of curcumin in the lung, spleen, and liver, despite lower plasma concentrations, suggesting a potential transporter-dependent mechanism for tissue distribution. nih.gov The tissue THC/curcumin ratio was found to vary in a tissue-specific manner. nih.gov

Table 2: Tissue Distribution of Curcumin and its Metabolite Tetrahydrocurcumin (THC) in Pre-clinical Models

| Animal Model | Tissue | Compounds Detected | Reference |

|---|---|---|---|

| Mice | Liver | Curcumin, THC | nih.gov |

| Kidney | Curcumin, DHC | nih.gov | |

| Brain | Curcumin | nih.gov | |

| Beagle Dogs | Lungs | Curcumin, THC | iiarjournals.orgnih.gov |

| Liver | Curcumin, THC | iiarjournals.orgnih.gov | |

| Spleen | Curcumin, THC | nih.gov | |

| Pancreas | Curcumin, THC | nih.gov | |

| Kidney | Curcumin, THC | nih.gov | |

| Urinary Bladder | Curcumin, THC | nih.gov |

Biotransformation Pathways and Enzymatic Conversion Studies

The biotransformation of curcuminoids is a complex process involving both Phase I and Phase II metabolic reactions, which significantly influences their pharmacokinetic profile.

The metabolism of curcumin primarily occurs in the liver and small intestine. researchgate.net Phase I metabolism involves reduction of the curcumin molecule by reductases to form metabolites such as dihydrocurcumin (DHC), tetrahydrocurcumin (THC), hexahydrocurcumin, and octahydrocurcumin. researchgate.net In Phase II metabolism, both the parent curcumin and its reduced metabolites can be conjugated with glucuronic acid or sulfate (B86663) at their phenolic sites. researchgate.net

The conversion of curcumin to THC is a two-step process, first to DHC and then to THC, which can be catalyzed by an NADPH-dependent curcumin/dihydrocurcumin reductase enzyme found in intestinal microorganisms like Escherichia coli. nih.gov

While specific studies on the metabolism of this compound are scarce, the general principles of deuteration suggest that the metabolic pathways would be similar to the non-deuterated form. However, the rate of these reactions, particularly those involving the cleavage of a carbon-deuterium bond, could be significantly slower. This "metabolic switching" could lead to an altered ratio of metabolites. juniperpublishers.comresearchgate.net

Deuteration is a recognized strategy to improve the metabolic stability of drugs. juniperpublishers.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. nih.gov This can lead to a reduced rate of systemic clearance and consequently, an increased biological half-life of the compound. dntb.gov.uajuniperpublishers.com

Studies on non-deuterated curcumin and THC show rapid clearance from plasma. In Beagle dogs, the plasma half-lives of curcumin and THC following a two-hour infusion of liposomal curcumin were in the range of 0.4-0.7 hours. nih.gov In mice, the elimination half-life of THC in plasma was approximately 5.6 minutes. nih.gov

It is well-established that deuteration can significantly extend the half-life of drugs. nih.gov Therefore, it is anticipated that this compound would exhibit a longer half-life in biological matrices compared to its non-deuterated counterpart, leading to prolonged exposure.

Table 3: Plasma Half-Life of Non-Deuterated Curcumin and Tetrahydrocurcumin (THC) in Animal Models

| Compound | Animal Model | Plasma Half-Life | Reference |

|---|---|---|---|

| Curcumin | Beagle Dog | 0.4 - 0.7 hours | nih.gov |

| Tetrahydrocurcumin (THC) | Beagle Dog | 0.4 - 0.7 hours | nih.gov |

| Tetrahydrocurcumin (THC) | Mouse | 5.6 ± 1.8 minutes | nih.gov |

Excretion Profiles in Experimental Models

The excretion of curcumin and its metabolites occurs through both renal and non-renal routes. In rats, orally administered THC was found to be poorly absorbed and primarily excreted via non-renal routes. nih.gov Studies in Beagle dogs have shown that both hepatic and renal clearance contribute to the elimination of curcumin and THC. nih.gov At higher plasma concentrations, renal excretion appears to be the predominant route for THC. nih.gov In a study with liposomal curcumin in humans, the mean urinary excretion of curcumin and THC was very low, accounting for approximately 0.1% of the total systemic clearance, suggesting that biliary excretion is a major pathway. researchgate.net

Mechanistic Elucidation of Tetrahydro Curcumin D6 Biological Activities in Pre Clinical Research

Anti-inflammatory Efficacy and Molecular Mechanisms

Tetrahydrocurcumin (B193312) demonstrates potent anti-inflammatory activity, often superior to its parent compound, curcumin (B1669340). frontiersin.orgc3reduct.com Its efficacy is attributed to its ability to modulate multiple molecular targets involved in the inflammatory cascade.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, PGE2) in Cellular Models

A primary mechanism of Tetrahydrocurcumin's anti-inflammatory action is the significant reduction of pro-inflammatory mediator production. mdpi.com In various cellular models, it has been shown to effectively suppress the secretion of key cytokines. Studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that Tetrahydrocurcumin and its derivatives can significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Furthermore, in animal models of acute inflammation, Tetrahydrocurcumin treatment led to a marked decrease in tissue levels of TNF-α, IL-6, and Prostaglandin E2 (PGE2). c3reduct.com This demonstrates its capacity to alleviate inflammation by mitigating the production of these critical signaling molecules. c3reduct.comnih.gov Research has also shown that it can downregulate the expression of TNF-α in various contexts, contributing to the reduction of the inflammatory response. mdpi.comnih.gov

| Pro-inflammatory Mediator | Model System | Observed Effect | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated macrophages | Significant inhibition of production | nih.gov |

| IL-6 | LPS-stimulated macrophages | Significant inhibition of production | nih.gov |

| PGE2 | Carrageenan-induced paw edema (animal model) | Suppressed tissue levels | c3reduct.com |

| TNF-α | Carrageenan-induced paw edema (animal model) | Suppressed tissue levels | c3reduct.com |

| IL-6 | Carrageenan-induced paw edema (animal model) | Suppressed tissue levels | c3reduct.com |

Inhibition of Key Inflammatory Enzymes (e.g., Inducible Nitric Oxide Synthase, Xanthine Oxidase)

Tetrahydrocurcumin exerts its anti-inflammatory effects by inhibiting key enzymes that catalyze the production of inflammatory mediators. It has been shown to limit the induction of inducible Nitric Oxide Synthase (iNOS), which in turn decreases the generation of nitric oxide, a potent inflammatory molecule. nih.gov Additionally, while direct studies on Tetrahydrocurcumin are specific, research on its parent compound curcumin shows inhibitory activity against Xanthine Oxidase (XO). nih.govresearchgate.net XO is an enzyme involved in purine (B94841) metabolism that generates reactive oxygen species, contributing to inflammation. phcogj.com The inhibition of these enzymes is a critical component of the compound's ability to control inflammatory responses.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB)

A crucial aspect of Tetrahydrocurcumin's anti-inflammatory mechanism is its ability to regulate major signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com The NF-κB pathway is a central regulator of inflammation, and its overactivation is linked to numerous inflammatory diseases. mdpi.comnih.gov Research demonstrates that Tetrahydrocurcumin can suppress the NF-κB signaling cascade. frontiersin.orgresearchgate.net It has been found to inhibit the degradation of IκB-α, a key step that prevents the activation and nuclear translocation of NF-κB subunits. nih.gov By suppressing the NF-κB pathway, Tetrahydrocurcumin effectively downregulates the expression of a wide array of NF-κB-controlled genes involved in inflammation, including those for pro-inflammatory cytokines like IL-6. mdpi.com

Antioxidant Potential and Redox Regulation Studies

Tetrahydrocurcumin is recognized as a powerful antioxidant, playing a significant role in cellular protection against oxidative damage. nih.govjapsonline.com Its chemical structure, particularly the phenolic and β-diketone moieties, contributes to its potent antioxidant properties. nih.govjapsonline.com

Free Radical Scavenging Activities

In vitro studies have extensively documented the free radical scavenging capabilities of Tetrahydrocurcumin. It demonstrates a concentration-dependent ability to neutralize a variety of reactive oxygen species (ROS). japsonline.com The compound effectively scavenges superoxide (B77818) anions, hydroxyl radicals, and stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). japsonline.com Comparative studies have shown that while its activity can vary depending on the specific radical, its ability to scavenge superoxide is notably potent. japsonline.com The stoichiometric number of peroxyl radicals that can be trapped per molecule of Tetrahydrocurcumin has been measured at approximately 3.3, highlighting its efficiency as a radical scavenger. nih.gov

| Free Radical Species | Assay/Model | Observed Activity | Reference |

|---|---|---|---|

| Superoxide Anion (O₂⁻) | In vitro chemical assay | Concentration-dependent scavenging | japsonline.com |

| Hydroxyl Radical (•OH) | In vitro chemical assay | Concentration-dependent scavenging | japsonline.com |

| DPPH Radical | In vitro chemical assay | Concentration-dependent scavenging | japsonline.com |

| Peroxyl Radical (PhCOO*) | Induction period method | Trapped 3.3 radicals per molecule | nih.gov |

Protection Against Oxidative Stress in Cellular and Animal Models

Beyond direct radical scavenging, Tetrahydrocurcumin provides significant protection against oxidative stress in biological systems. In animal models, it has been shown to counteract the effects of oxidative stress by restoring the levels of endogenous antioxidants, such as glutathione (B108866) (GSH). nih.govresearchgate.net For instance, in models where GSH levels were depleted by up to 59%, treatment with Tetrahydrocurcumin was able to restore these levels to nearly 73% of control values. nih.gov In cellular models, such as cardiac fibroblasts exposed to tert-butyl hydroperoxide (t-BHP), Tetrahydrocurcumin demonstrated superior protective effects compared to curcumin, effectively attenuating oxidative stress-induced cell death and dysfunction. nih.gov It also prevents membrane lipid peroxidation, a key indicator of oxidative damage. japsonline.com This multifaceted approach, combining direct scavenging with the bolstering of cellular antioxidant defenses, underscores its potential in mitigating conditions associated with oxidative stress. nih.govnih.gov

Upregulation of Antioxidant Defense Systems (e.g., Nrf2 pathway)

Tetrahydro Curcumin-d6, a metabolite of Curcumin-d6, demonstrates significant antioxidant properties, in part through the upregulation of endogenous antioxidant defense systems. nih.govnih.gov A key mechanism implicated in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of numerous antioxidant and cytoprotective genes. frontiersin.orgnih.gov

In preclinical models, Tetrahydrocurcumin has been shown to modulate the Nrf2/heme oxygenase-1 (HO-1) signaling pathway. nih.gov This modulation helps to diminish inflammation and oxidative stress. nih.govnih.gov While some studies suggest Curcumin activates the Nrf2 pathway by binding to Keap1 (a negative regulator of Nrf2), allowing Nrf2 to translocate to the nucleus, other research indicates that Tetrahydrocurcumin, which lacks the reactive α,β-unsaturated carbonyl group found in curcumin, may not activate Nrf2 in the same manner. mdpi.comresearchgate.net Nevertheless, Tetrahydrocurcumin has been reported to enhance the levels of glutathione (GSH), a critical intracellular antioxidant, thereby helping to restore the cellular redox status in models of iron overload. nih.gov The compound's ability to scavenge free radicals directly and bolster the antioxidant defense system underscores its protective effects against oxidative stress-related tissue damage. nih.govnih.gov

Antiproliferative and Apoptotic Pathways in Cancer Biology Research

This compound has been investigated for its antiproliferative effects across various cancer cell lines in in vitro settings. researchgate.net Studies have demonstrated its ability to inhibit the growth and proliferation of malignant cells in a dose-dependent manner. archivespsy.com For instance, research on glioma cells showed that Tetrahydrocurcumin significantly decreased cell proliferation, migration, and invasion. archivespsy.com Similarly, it has shown cytotoxic effects on human breast cancer cells and DLD-1 colon cancer cells. researchgate.net

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. While less potent than some conventional chemotherapeutic agents, Tetrahydrocurcumin's effects are significant. researchgate.net For example, in one study, the IC50 for Tetrahydrocurcumin in DLD-1 colon cancer cells was determined to be 50 μM. researchgate.net In studies on oral squamous cell carcinoma (SCC4 cells), a nanoformulation of Tetrahydrocurcumin effectively impeded cell proliferation, colony survival, and migratory capacity. nih.gov

| Cell Line | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| DLD-1 | Colon Cancer | 50 | researchgate.net |

| Human Breast Cancer Cells | Breast Cancer | 33.08 | researchgate.net |

| HepG2 | Hepatocellular Carcinoma | >100 | mdpi.com |

Beyond inhibiting proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells. researchgate.netarchivespsy.comrsc.org This is a critical mechanism for its anticancer effects, as tumor cells often develop resistance to apoptosis. nih.gov Research has shown that Tetrahydrocurcumin treatment leads to characteristic morphological changes associated with apoptosis in cancer cells. nih.gov

The molecular mechanism of apoptosis induction by Tetrahydrocurcumin involves the modulation of key regulatory proteins. It has been observed to trigger a mitochondrial-dependent apoptotic cascade. rsc.orgresearchgate.net This includes downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.govresearchgate.net The increased Bax/Bcl-2 ratio facilitates the release of cytochrome C from the mitochondria, which in turn activates caspase-9 and caspase-3, leading to the execution of the apoptotic program. researchgate.net Studies in glioma cells and H22 ascites tumor-bearing models have confirmed that Tetrahydrocurcumin treatment results in cell cycle arrest and a significant increase in the population of apoptotic cells. archivespsy.comrsc.org

| Cell Line / Model | Key Apoptotic Finding | Reference |

|---|---|---|

| Glioma Cells (U87MG) | Induced cell cycle arrest and apoptosis. | archivespsy.com |

| H22 Ascites Tumor Cells | Increased levels of p53, decreased Bcl-2, increased Bax, and activated caspase-3 and -9. | rsc.orgresearchgate.net |

| CT26 Colorectal Cancer Cells | Increased expression of BAX and activated caspase 3, decreased expression of BCL-2. | nih.gov |

| Oral Squamous Carcinoma (SCC4) | Increased apoptotic population by 29.69 ± 2.3% (as THC-phytosomes). | nih.gov |

The anticancer activity of this compound is linked to its ability to modulate multiple oncogenic signaling cascades that are often dysregulated in cancer. researchgate.net

p53: In hepatocellular carcinoma models, Tetrahydrocurcumin has been shown to upregulate the tumor suppressor protein p53 and decrease its negative regulator, MDM2. researchgate.net This activation of p53 is a key step in initiating the mitochondrial-dependent apoptosis pathway. rsc.orgresearchgate.net

Autophagy: Tetrahydrocurcumin can induce autophagic cell death in certain cancer cells, such as human leukemia HL-60 cells. nih.govnih.gov This process is mediated through the coordinated downregulation of the PI3K/Akt/mTOR and MAPK signaling pathways. nih.gov In non-small cell lung carcinoma (NSCLC) cells, it also induces autophagy by inhibiting the PI3K/Akt/mTOR pathway, leading to reduced expression of proteins like p62 and phosphorylated mTOR. nih.gov

PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Tetrahydrocurcumin has been found to inhibit this pathway in glioma cells and NSCLC cells, contributing to its antiproliferative and pro-apoptotic effects. archivespsy.comnih.govresearchgate.net

ERK and JNK/ERK: Tetrahydrocurcumin has been noted to influence MAPK signaling, including the ERK pathway. nih.govnih.gov It can also impede the activation of the JNK/ERK signaling cascades to reduce inflammation. nih.gov

STAT: The JAK/STAT signaling pathway is another target. Tetrahydrocurcumin can diminish inflammatory responses by impeding the activation of this pathway. nih.gov

EGFR: While direct modulation of EGFR by Tetrahydrocurcumin is less documented, its parent compound, curcumin, has been shown to reduce EGFR expression levels and subsequent ERK activation in prostate cancer cells. mdpi.com

Neurobiological Modulatory Effects in Research Models

In addition to its anticancer properties, this compound exhibits modulatory effects on the nervous system. Research has highlighted its interaction with specific neuronal receptors. Studies have shown that metabolites of curcumin, including Tetrahydrocurcumin, can potentiate the function of human α7-nicotinic acetylcholine (B1216132) receptors (α7-nAChRs). chapman.eduresearchgate.net

This potentiation is described as allosteric, meaning the compound binds to a site on the receptor that is different from the agonist-binding site, thereby enhancing the receptor's response to its natural ligand, acetylcholine, or other agonists like choline. chapman.eduresearchgate.net This action leads to an increase in choline-induced calcium transients in cells expressing these receptors. chapman.eduresearchgate.net The α7-nAChR is implicated in various cognitive functions, and its modulation is a target for neurological and psychiatric disorders. nih.gov The ability of Tetrahydrocurcumin to act as a positive allosteric modulator of these receptors suggests a potential mechanism for its neuroprotective effects observed in preclinical studies. chapman.edunih.gov

Neuroprotection Against Oxidative Stress-Induced Neurodegeneration in Model Systems

Tetrahydrocurcumin (THC), a primary metabolite of curcumin, has demonstrated significant neuroprotective capabilities in preclinical models of neurodegeneration by combating oxidative stress. nih.govnih.gov Oxidative stress is a key contributor to neuronal damage in various neurological disorders. nih.gov Research indicates that THC can mitigate this damage through its potent antioxidant properties. nih.govencyclopedia.pub

In a rat model of traumatic brain injury, treatment with THC was found to reduce oxidative stress and subsequent neuronal apoptosis. nih.gov This was evidenced by a decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of glutathione peroxidase (GPx), an important antioxidant enzyme. nih.gov Furthermore, THC treatment improved neurological function and reduced brain edema in these models. nih.gov

Studies using hippocampal HT22 cells have shown that THC can protect against glutamate-induced oxidative stress, a mechanism implicated in both acute brain injuries and chronic neurodegenerative diseases. nih.gov THC was observed to inhibit the accumulation of intracellular reactive oxygen species (ROS), thereby preventing cell death. nih.gov The neuroprotective effects of THC have also been observed in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). frontiersin.org In this model, THC demonstrated greater antioxidant activity compared to curcumin, reversing the depletion of dopamine (B1211576) and its metabolite, and inhibiting the activity of monoamine oxidase-B (MAO-B), which is involved in the generation of neurotoxic metabolites. frontiersin.org

The antioxidant activity of THC is attributed to its chemical structure, particularly the β-diketone and phenol (B47542) functional groups, which play a crucial role in redox reactions. encyclopedia.pub In vivo studies have consistently shown that THC has a stronger antioxidant effect than curcumin. encyclopedia.pub

Table 1: Effects of Tetrahydrocurcumin on Oxidative Stress Markers

| Model System | Key Findings | Reference |

|---|---|---|

| Rat model of traumatic brain injury | Decreased malondialdehyde (MDA) levels, Increased glutathione peroxidase (GPx) activity | nih.gov |

| Hippocampal HT22 cells | Inhibition of intracellular reactive oxygen species (ROS) accumulation | nih.gov |

| Mouse model of Parkinson's disease | Reversal of MPTP-induced depletion of dopamine, Inhibition of monoamine oxidase-B (MAO-B) activity | frontiersin.org |

| Cholesterol-fed rabbits | Lowered levels of lipid peroxidation markers | encyclopedia.pub |

| Rat model of L-NAME-induced oxidative stress | Reduced production of superoxide and malondialdehyde | encyclopedia.pub |

Modulation of Specific Neuroprotective Signaling Pathways (e.g., Wnt/β-catenin)

While research on the direct modulation of the Wnt/β-catenin signaling pathway by Tetrahydrocurcumin-d6 is still emerging, studies on its parent compound, curcumin, provide valuable insights. The Wnt/β-catenin pathway is crucial for various cellular processes, and its dysregulation is implicated in several diseases.

Curcumin has been shown to modulate the Wnt/β-catenin pathway in different contexts. For instance, in certain cancer models, curcumin has been found to suppress the Wnt/β-catenin pathway by down-regulating p300, a positive regulator of this pathway. mdpi.comresearchgate.net In contrast, other studies have demonstrated that curcumin can activate the Wnt/β-catenin signaling pathway, leading to the promotion of neurogenesis and alleviation of hippocampal damage in models of intermittent hypoxia. nih.gov This suggests that the effect of curcumin on the Wnt/β-catenin pathway may be context-dependent.

It is important to note that some studies have indicated that curcumin is more effective than THC in inhibiting the Wnt/β-catenin pathway. mdpi.comresearchgate.net This difference in activity is attributed to the structural differences between the two compounds. mdpi.com Further research is needed to fully elucidate the specific effects of Tetrahydrocurcumin-d6 on the Wnt/β-catenin signaling pathway and its implications for neuroprotection.

Enzyme Modulation and Target Interactions

Inhibition of Cytochrome P450 Enzymes (e.g., CYP2C9, CYP3A4)

Tetrahydrocurcumin and other curcuminoids have been shown to inhibit the activity of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of drugs. semanticscholar.org In vitro studies have demonstrated that THC, along with curcumin and calebin-A, exhibits a dose-dependent inhibition of CYP2C9 and, to a lesser extent, CYP3A4. semanticscholar.org

The inhibitory potential of curcuminoids on different CYP isoforms varies. For instance, a curcuminoid extract was found to inhibit CYP2C9 and CYP3A4 activities with IC50 values of approximately 25.3 µM and higher, respectively. nih.gov Another study reported that curcumin inhibited CYP2C9 activity in human liver microsomes with an IC50 of 15.25 µmol L(-1) and a Ki of 4.473 µmol L(-1), acting as a noncompetitive inhibitor. nih.gov In the same study, the inhibitory effect on the rat equivalent, CYP2C11, was much weaker. nih.gov

A systematic comparison of curcumin, piperine (B192125), and capsaicin (B1668287) revealed that their inhibitory potencies varied for different CYPs. archivepp.com For CYP3A4, piperine and capsaicin were more effective inhibitors than curcumin, while for CYP2C9, the order of inhibition was capsaicin > curcumin > piperine. archivepp.com

A study utilizing human-induced hepatocytes established a novel in vitro system to evaluate the inhibitory effects of compounds on CYP enzymes. frontiersin.org The IC50 values for curcumin's inhibition of CYP2C9 and CYP3A4 were determined to be in the range of moderate inhibitory effect. frontiersin.org

Table 2: Inhibitory Effects of Curcuminoids on Cytochrome P450 Enzymes

| Compound/Extract | CYP Isoform | IC50 Value | Reference |

|---|---|---|---|

| Curcuminoid extract | CYP2C9 | ~25.3 µM | nih.gov |

| Curcuminoid extract | CYP3A4 | >25.3 µM | nih.gov |

| Tetrahydrocurcumin | CYP2C9 | Dose-dependent inhibition | semanticscholar.org |

| Tetrahydrocurcumin | CYP3A4 | Dose-dependent inhibition | semanticscholar.org |

| Curcumin | CYP2C9 | 15.25 µmol L(-1) | nih.gov |

| Curcumin | CYP3A4 | 7.5 ± 1.2 µM | archivepp.com |

| Curcumin | CYP2C9 | 8.70 ± 1.36 μM (in HLM) | frontiersin.org |

| Curcumin | CYP3A4 | 21.00 ± 1.27 μM (in HLM) | frontiersin.org |

Investigation of Other Enzyme Inhibition Profiles in Research Contexts

Beyond cytochrome P450 enzymes, curcuminoids have been investigated for their inhibitory effects on other enzymes. One study showed that a curcuminoid extract inhibited sulfotransferase (SULT) and UDP-glucuronosyltransferase (UGT) enzymes, with SULT being the most sensitive. nih.gov

In the context of pro-inflammatory mediators, curcuminoids, including THC, were not found to be particularly effective inhibitors of cyclooxygenase-1 (COX-1) or COX-2. nih.gov Curcumin was the most effective of the curcuminoids tested, with a modest IC50 of approximately 600 μM for COX-2. nih.gov However, other research has suggested that curcumin, but not THC, can inhibit COX-2 gene expression. mdpi.com

Studies have also explored the inhibition of lipoxygenase by curcumin and THC. Molecular docking studies suggest that THC acts as a redox inhibitor of lipoxygenase, exhibiting mixed inhibition. nih.gov Both curcumin and THC have been shown to potently inhibit human lipoxygenase. nih.gov

Furthermore, curcumin has been identified as an inhibitor of histone acetyltransferases (HATs), specifically p300/CBP, and DNA methyltransferase 1 (DNMT1). nih.gov In contrast, THC did not show the same inhibitory activity against HATs. nih.gov

Gene Expression Regulation in Research Models

Impact on Stress Response Genes (e.g., HO-1 mRNA)

The regulation of stress response genes is a key aspect of the biological activity of curcuminoids. Heme oxygenase-1 (HO-1) is a critical enzyme in the cellular stress response, providing protection against oxidative stress.

Studies have shown that curcumin can induce the expression of HO-1. researchgate.net In rat vascular smooth muscle cells, curcumin was found to increase HO-1 expression and activity in a dose-dependent manner. researchgate.net However, its metabolite, tetrahydrocurcumin, did not induce HO-1 expression even at higher concentrations. researchgate.net This suggests that the α,β-unsaturated carbonyl group present in curcumin, but absent in THC, is important for this activity. mdpi.comresearchgate.net

The induction of HO-1 by curcumin is thought to be mediated through the activation of the antioxidant response element (ARE). mdpi.com In contrast, THC, lacking the Michael-reaction acceptor, did not have a significant effect on ARE activation. researchgate.net

While direct evidence for the impact of Tetrahydrocurcumin-d6 on HO-1 mRNA is limited, the differential effects of curcumin and THC on HO-1 expression highlight the importance of their structural differences in mediating their biological activities.

Structure Activity Relationship Sar Studies of Tetrahydro Curcumin D6 and Its Derivatives

Correlating Deuteration and Structural Modifications with Biological Potency in Pre-clinical Settings

The primary rationale for deuterating naturally occurring compounds like tetrahydrocurcumin (B193312) is to leverage the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This substitution can significantly slow down the metabolism of a compound, leading to a longer half-life and increased exposure in preclinical models. In the context of Tetrahydro Curcumin-d6, the six deuterium (B1214612) atoms are placed on the methoxy (B1213986) groups, which are known sites of metabolic activity.

While direct comparative preclinical data for this compound versus its non-deuterated counterpart, Tetrahydrocurcumin (THC), is limited in publicly available research, extensive studies on THC itself provide a baseline for its biological activities. THC, a major metabolite of curcumin (B1669340), has demonstrated potent anti-inflammatory and antioxidant properties, in some cases superior to curcumin. dntb.gov.uauva.nlnih.gov For instance, in models of acute inflammation, THC and its further reduced metabolite, octahydrocurcumin, showed more significant dose-dependent inhibition of edema than curcumin. dntb.gov.ua

The structural difference between curcumin and THC—the absence of conjugated double bonds in the central seven-carbon chain of THC—is a key determinant of its distinct biological activity profile. nih.gov This structural modification to a more flexible, non-planar conformation is believed to contribute to its enhanced stability and different molecular interactions. nih.gov The introduction of deuterium into the THC structure is not intended to alter its fundamental mechanism of action but rather to amplify its inherent potency by increasing its metabolic stability. The expectation is that by reducing the rate of metabolic inactivation, this compound would exhibit a more sustained and potentially more potent biological effect in preclinical studies compared to THC.

To illustrate the comparative biological activities of the parent compounds, the following table summarizes findings from preclinical studies on curcumin and tetrahydrocurcumin. It is important to note that these data represent the non-deuterated forms and serve as a basis for the anticipated enhancements with deuteration.

| Compound | Preclinical Model/Assay | Observed Effect | Reference |

|---|---|---|---|

| Tetrahydrocurcumin (THC) | Xylene-induced ear edema in mice | Significant dose-dependent inhibition of edema, superior to curcumin | dntb.gov.ua |

| Curcumin | Xylene-induced ear edema in mice | Inhibition of edema | dntb.gov.ua |

| Tetrahydrocurcumin (THC) | Carrageenan-induced paw edema in mice | More effective inhibition of paw edema compared to curcumin | dntb.gov.ua |

| Curcumin | Carrageenan-induced paw edema in mice | Inhibition of paw edema | dntb.gov.ua |

| Tetrahydrocurcumin (THC) | Acetic acid-induced vascular permeability in mice | Significant inhibition of Evans blue dye leakage | dntb.gov.ua |

| Curcumin | Acetic acid-induced vascular permeability in mice | Inhibition of Evans blue dye leakage | dntb.gov.ua |

Rational Design of Enhanced Curcuminoid Analogues for Research Applications

The development of this compound is a prime example of the rational design of curcuminoid analogues for research purposes. The goal of such design is to overcome the inherent limitations of natural curcuminoids, such as poor bioavailability and rapid metabolism, which can hinder the interpretation of research findings. core.ac.uk By systematically modifying the curcuminoid scaffold, researchers can create tools that are better suited for in vitro and in vivo studies.

The design strategy for enhanced curcuminoid analogues often focuses on several key areas:

Improving Metabolic Stability: As exemplified by deuteration, this approach aims to increase the half-life of the compound, allowing for more stable and predictable plasma concentrations in preclinical models.

Enhancing Bioavailability: Modifications to improve solubility and absorption can lead to higher systemic exposure and more robust biological effects.

Modulating Potency and Selectivity: Structural changes can be made to enhance the interaction of the curcuminoid with specific molecular targets, potentially increasing its potency and reducing off-target effects.

The synthesis of various deuterated curcuminoids has been explored, with studies indicating that these modifications can lead to enhanced anticancer activity in preclinical models. For instance, a study on deuterated curcuminoids demonstrated their efficacy against colorectal cancer cells. While this study did not specifically detail the activity of this compound, it supports the principle that deuteration is a viable strategy for enhancing the therapeutic potential of curcuminoids.

The following table provides examples of how structural modifications of the curcumin scaffold, including the saturation of double bonds to form tetrahydrocurcumin and the introduction of different functional groups, can influence biological activity in preclinical research. This illustrates the principles of rational design that lead to the development of compounds like this compound.

| Compound/Analogue | Structural Modification | Impact on Biological Activity in Preclinical Models | Reference |

|---|---|---|---|

| Tetrahydrocurcumin | Saturation of the heptadienone chain | Enhanced antioxidant and anti-inflammatory activity compared to curcumin | dntb.gov.uauva.nl |

| Difluorocurcumin (CDF) | Fluorine substitution on the phenyl rings | Improved bioavailability and enhanced anti-cancer activity | core.ac.uk |

| Glycosyl-curcuminoids | Addition of sugar moieties | Improved solubility and enhanced efficacy against cisplatin-resistant cancer cells | core.ac.uk |

| 1,5-diarylpentadienones | Modification of the linker and aromatic rings | Significantly increased growth-suppressive activity against cancer cells compared to curcumin |

Future Directions and Research Opportunities

Expanding the Application of Deuterated Curcuminoids in Biomedical Research

The introduction of deuterium (B1214612), a stable isotope of hydrogen, into curcuminoids like Tetrahydro Curcumin (B1669340), opens up a wide array of applications in biomedical research. The replacement of hydrogen with deuterium can modify a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This modification, known as the kinetic isotope effect, can enhance metabolic stability, allowing for potentially lower and less frequent dosing.

Deuterated curcuminoids are valuable tools in various research areas:

Metabolism Studies: Deuterium-labeled compounds are instrumental in elucidating the metabolic pathways of drugs. By tracing the deuterated molecule, researchers can gain a clearer understanding of how curcuminoids are absorbed, distributed, metabolized, and excreted by the body.

Protein Structure and Interaction: Deuterium labeling is used in techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional structure of proteins with greater clarity. It can also be employed to study protein-ligand interactions, helping to identify the binding sites and affinities of drugs to their target proteins.

Diagnostic Tracers: Radiolabelled curcumin derivatives have been investigated as potential radiotracers for the early diagnosis of conditions like Alzheimer's disease and for tumor detection. While challenges in brain permeability and metabolism remain, these studies provide a foundation for developing deuterated curcuminoids as imaging agents. A pyrazole-curcumin derivative, for instance, was labeled with deuterium and tritium (B154650) to study its passage across the blood-brain barrier in an in vitro model.

Advancements in Synthetic Methods for Deuterium-Labeled Compounds

The synthesis of deuterium-labeled compounds like Tetrahydro Curcumin-d6 is a critical area of research, with a focus on developing more efficient, selective, and environmentally benign methods.

Several methods are employed for synthesizing deuterium-labeled compounds:

Chemical Synthesis: This involves introducing deuterium atoms into molecules through reactions such as hydrogenation or dehalogenation using deuterated reagents.

Biosynthesis: In this method, deuterated precursors are supplied to living cells or organisms, and the resulting deuterated metabolites are then isolated.

Hydrogen Isotope Exchange (HIE): This is a widely investigated method for late-stage deuteration, where a hydrogen atom in the molecule is directly swapped for a deuterium atom. This approach is advantageous as it can be applied to complex molecules without requiring a complete re-synthesis.

Recent advancements have focused on improving these methods:

Catalysis: Iridium-catalyzed HIE reactions have become a "gold standard" for the late-stage labeling of complex organic molecules. Another novel approach utilizes an environmentally friendly Pd/C-Al-D₂O catalytic system, where deuterium gas is generated in situ from the reaction of aluminum and heavy water (D₂O).

Green Chemistry: Efforts are being made to develop more sustainable synthesis methods. One such method uses an Al-D₂O system, which serves as a safe and easy source of deuterium, avoids harmful byproducts, and can be enhanced using ultrasonic or microwave irradiation.

| Method | Description | Key Advantages | Recent Advancements |

|---|---|---|---|

| Chemical Synthesis | Introduction of deuterium via standard chemical reactions (e.g., hydrogenation). | Well-established procedures. | Development of new deuterated reagents. |

| Biosynthesis | Incorporation of deuterium by feeding labeled precursors to living systems. | Can produce complex, specifically labeled molecules. | Engineering metabolic pathways for higher incorporation. |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of H with D on a molecule. | Ideal for late-stage functionalization of complex molecules. | Iridium-catalyzed reactions, visible-light photocatalysis. |

| Green Catalytic Systems | Use of environmentally benign catalysts and deuterium sources (e.g., D₂O). | Sustainable, safe, and reduces harmful byproducts. | Pd/C-Al-D₂O and Al-D₂O systems. |

Integration of Computational and Experimental Approaches in Curcuminoid Research

The synergy between computational modeling and experimental validation is accelerating curcuminoid research. In silico techniques such as network pharmacology, molecular docking, and molecular dynamics simulations are used to predict the biological targets and mechanisms of action for compounds like curcumin and its derivatives.

This integrated approach offers several benefits:

Target Identification: Computational methods can screen large databases to identify potential protein targets for curcuminoids. For example, network pharmacology has been used to identify potential targets for curcumin in treating neuropathic pain and periodontitis.

Mechanism Elucidation: By simulating the interaction between a curcuminoid and its target protein, researchers can gain insights into the binding affinity and the specific molecular interactions that drive its biological effect. Molecular docking studies have suggested that curcuminoids bind strongly with core targets involved in neuropathic pain, such as TNF and GSK3β.

Optimization of Synthesis: Computational modeling can be paired with synthetic efforts to optimize reaction conditions and understand reaction mechanisms, leading to more efficient and greener synthetic protocols.

These computational predictions are then validated through experimental studies, both in vitro and in vivo, to confirm the therapeutic efficacy and mechanisms identified by the models.

Exploration of Novel Therapeutic Targets and Mechanistic Insights in Pre-clinical Contexts

Curcumin and its major metabolite, tetrahydrocurcumin (B193312), are known to interact with a multitude of molecular targets, underpinning their wide range of biological activities, including anti-inflammatory and antioxidant effects. Research into deuterated versions like this compound aims to enhance these properties and explore new therapeutic avenues.

While curcumin has been studied for its effects on numerous signaling molecules like NF-κB, cyclooxygenase-2, and various pro-inflammatory cytokines, tetrahydrocurcumin exhibits its own distinct profile. Tetrahydrocurcumin has shown significant inhibitory effects on the production of TNF-α and IL-6. Studies comparing deuterated and non-deuterated curcumin have shown that the deuterated compound can have better anti-fungal and anti-tubercular activity.

The exploration of novel targets for this compound will likely focus on areas where enhanced metabolic stability could be particularly advantageous. Pre-clinical studies are essential to unravel the specific mechanistic advantages that deuteration confers upon the tetrahydrocurcumin scaffold. This includes investigating its influence on inflammatory pathways, cellular stress responses, and its potential in modulating disease processes where long-term activity of a therapeutic agent is beneficial.

| Compound | Key Biological Activities | Known Molecular Targets/Pathways |

|---|---|---|

| Curcumin | Anti-inflammatory, antioxidant, anticancer, antimicrobial. | NF-κB, COX-2, TNF-α, IL-6, STAT3. |

| Tetrahydrocurcumin | Anti-inflammatory, antioxidant. Often exhibits higher antioxidant activity than curcumin. | Inhibits production of TNF-α, IL-6, and PGE₂. |

| Deuterated Curcumin | Showed better anti-fungal and anti-tubercular activity compared to its parent compound. | Enhanced metabolic stability due to the kinetic isotope effect. |

Q & A

Q. What are the established methodologies for synthesizing THC-d6, and how can researchers optimize yield and purity?

THC-d6 is synthesized via the reduction of Curcumin-d6 using sodium borohydride (NaBH₄) in methanol under acidic catalysis (acetic acid) at 0–5°C. Key steps include controlled reagent addition, temperature maintenance, and purification via organic solvent extraction. Yield optimization requires precise stoichiometric ratios and post-reaction quenching to minimize side products . Purity is assessed using HPLC or NMR, with anhydrous sodium sulfate for drying .

Q. How do researchers experimentally validate THC-d6’s antioxidant properties, and what assays are most reliable?

Antioxidant activity is quantified through assays measuring radical scavenging (e.g., DPPH, ABTS), lipid peroxidation inhibition (thiobarbituric acid reactive substances assay), and DNA damage prevention (comet assay). Spectrophotometric methods (UV-Vis) are critical for tracking hydroxyl radical and superoxide anion neutralization .

Q. What signaling pathways does THC-d6 modulate, and how can these interactions be mechanistically studied?

THC-d6 targets MAPK, NF-κB, and PI3K/Akt/mTOR pathways, which regulate inflammation and oxidative stress. Mechanistic studies employ Western blotting for protein expression analysis, siRNA knockdowns to validate pathway dependencies, and luciferase reporter assays for transcriptional activity .

Q. Which analytical techniques are essential for characterizing THC-d6’s structural and chemical properties?

Key methods include:

- NMR spectroscopy for confirming deuteration and molecular structure.

- FT-IR to identify functional groups (e.g., phenolic OH, diketone).

- Mass spectrometry (MS) for molecular weight verification.

- X-ray crystallography (where applicable) for resolving crystal packing and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers design in vivo models to assess THC-d6’s protective effects against heavy metal toxicity (e.g., cadmium)?

Rodent models are exposed to cadmium chloride to induce hypertension or oxidative damage. THC-d6 is administered orally, with endpoints including arterial pressure monitoring, serum oxidative markers (MDA, SOD), and histopathological analysis of target organs (kidney, liver). Dose-response studies and blinded outcome assessments are critical for reproducibility .

Q. What strategies improve THC-d6’s bioavailability and pharmacokinetic profile for therapeutic applications?

Approaches include:

- Nanoformulation (liposomes, polymeric nanoparticles) to enhance solubility.

- Prodrug derivatives (e.g., Schiff bases) to improve metabolic stability.

- Co-administration with absorption enhancers (piperine) . Bioavailability is tracked via LC-MS/MS in plasma samples .

Q. How do computational methods like molecular docking and pharmacophore modeling advance THC-d6’s drug development?

Virtual screening identifies potential targets (e.g., DYRK2) by docking THC-d6 into protein active sites (PDB structures). Pharmacophore models prioritize analogs with optimal steric and electronic features. MD simulations assess binding stability and free-energy landscapes .

Q. What methodologies resolve contradictions in THC-d6’s reported efficacy across preclinical studies?

Contradictions arise from variability in experimental models (cell lines vs. primary cultures) or dosing regimens. Meta-analyses of aggregated data, standardized positive controls (e.g., NAC for antioxidant studies), and rigorous blinding protocols reduce bias. Reproducibility is validated via independent replication cohorts .

Q. How can Hirshfeld surface analysis and crystallography elucidate THC-d6’s intermolecular interactions?

Single-crystal X-ray diffraction resolves bond lengths and angles, while Hirshfeld surfaces map van der Waals interactions and hydrogen-bonding patterns. Computational tools (CrystalExplorer) quantify contact contributions (e.g., H···O vs. C···H) to stability .

Q. What experimental frameworks address THC-d6’s dual role as an anti-inflammatory and pro-apoptotic agent in cancer studies?

Dual effects are context-dependent (cell type, concentration). Dose-ranging studies (0.1–100 µM) with apoptosis markers (caspase-3, Annexin V) and cytokine profiling (IL-6, TNF-α) clarify biphasic responses. RNA-seq identifies transcriptomic shifts favoring either pathway .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.